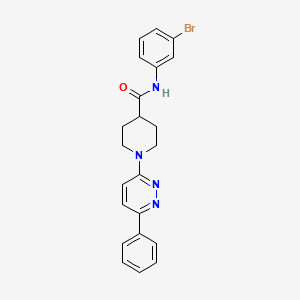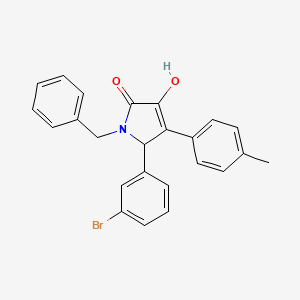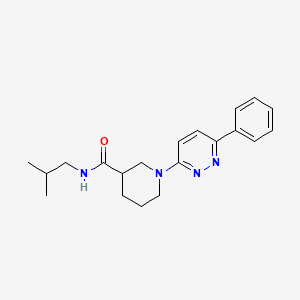
1-(4-fluorobenzyl)-5-(3-fluorophenyl)-3-hydroxy-4-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Fluorophenyl)-1-[(4-Fluorophenyl)methyl]-3-Hydroxy-4-(4-Methylphenyl)-2,5-Dihydro-1H-Pyrrol-2-One is a complex organic compound with a unique structure that includes fluorine, hydroxyl, and methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluorophenyl)-1-[(4-Fluorophenyl)methyl]-3-Hydroxy-4-(4-Methylphenyl)-2,5-Dihydro-1H-Pyrrol-2-One involves multiple steps, including the formation of the pyrrol-2-one ring and the introduction of fluorine and methyl groups. Common synthetic routes may involve:
Formation of the Pyrrol-2-One Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Fluorine Groups: Fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Addition of Methyl Groups: Methylation reactions using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological molecules, such as proteins or nucleic acids. Its fluorine atoms can enhance binding affinity and specificity.
Medicine
In medicine, the compound may be investigated for its potential therapeutic properties. Fluorinated compounds are often explored for their ability to modulate biological activity and improve drug efficacy.
Industry
In industry, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 5-(3-Fluorophenyl)-1-[(4-Fluorophenyl)methyl]-3-Hydroxy-4-(4-Methylphenyl)-2,5-Dihydro-1H-Pyrrol-2-One involves its interaction with specific molecular targets. The fluorine atoms can form strong hydrogen bonds with target molecules, enhancing binding affinity. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
Uniqueness
Compared to similar compounds, 5-(3-Fluorophenyl)-1-[(4-Fluorophenyl)methyl]-3-Hydroxy-4-(4-Methylphenyl)-2,5-Dihydro-1H-Pyrrol-2-One has a unique combination of fluorine, hydroxyl, and methyl groups, which can enhance its chemical reactivity and biological activity. This makes it a valuable compound for various scientific research applications.
属性
分子式 |
C24H19F2NO2 |
|---|---|
分子量 |
391.4 g/mol |
IUPAC 名称 |
2-(3-fluorophenyl)-1-[(4-fluorophenyl)methyl]-4-hydroxy-3-(4-methylphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H19F2NO2/c1-15-5-9-17(10-6-15)21-22(18-3-2-4-20(26)13-18)27(24(29)23(21)28)14-16-7-11-19(25)12-8-16/h2-13,22,28H,14H2,1H3 |
InChI 键 |
ORCXFSRIEJYQEN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)N(C2C3=CC(=CC=C3)F)CC4=CC=C(C=C4)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-acetylphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B11276039.png)

![3,4-dimethyl-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B11276052.png)
![2-[2-Amino-5-(4-chlorophenyl)-6-methylpyrimidin-4-yl]-5-[(3,4-dichlorobenzyl)oxy]phenol](/img/structure/B11276057.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[7-(ethylsulfanyl)-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B11276060.png)

![1-[7-(2-methoxyphenyl)-5-(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]butan-1-one](/img/structure/B11276082.png)




![N-benzyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-methylpiperidine-4-carboxamide](/img/structure/B11276115.png)
![4-chloro-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B11276116.png)
